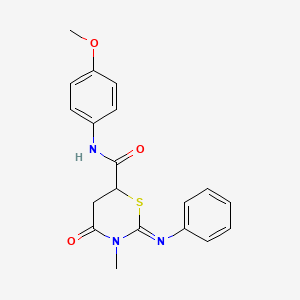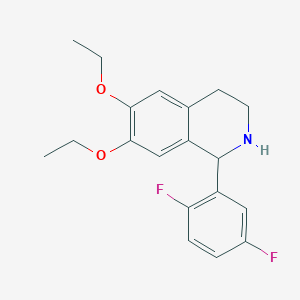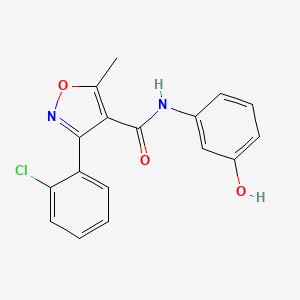![molecular formula C14H15N3O6 B11514830 Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate CAS No. 447413-38-9](/img/structure/B11514830.png)
Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate is a complex organic compound featuring a triazolidinone ring, a phenyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate typically involves multiple steps:
Formation of the Triazolidinone Ring: This step often involves the cyclization of a hydrazine derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Esterification: The final step involves esterification of the intermediate product with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving esterases and hydrolases. Its structural features make it a useful probe for understanding enzyme specificity and activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its triazolidinone ring is a known pharmacophore, and modifications to its structure can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The triazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]propanoate: Similar structure but with a propanoate ester group.
Ethyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate: Similar structure but with an ethyl ester group.
Methyl 2-[2-(2-ethoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate is unique due to its specific combination of functional groups and the presence of the triazolidinone ring. This combination provides distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
447413-38-9 |
|---|---|
Molecular Formula |
C14H15N3O6 |
Molecular Weight |
321.28 g/mol |
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate |
InChI |
InChI=1S/C14H15N3O6/c1-22-11(18)8-15-13(20)17(10-6-4-3-5-7-10)14(21)16(15)9-12(19)23-2/h3-7H,8-9H2,1-2H3 |
InChI Key |
VAQHKNZUGNJRIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)N(C(=O)N1CC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11514759.png)

![1,3-dimethyl-8-(3-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11514769.png)
![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B11514770.png)
![N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide](/img/structure/B11514774.png)

![1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11514796.png)
![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514799.png)
![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11514804.png)
![(3E)-5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one](/img/structure/B11514809.png)
![11,17-dioxo-15-(3,4,5-trimethoxyphenyl)-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B11514821.png)
![methyl 2-({(Z)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11514823.png)
